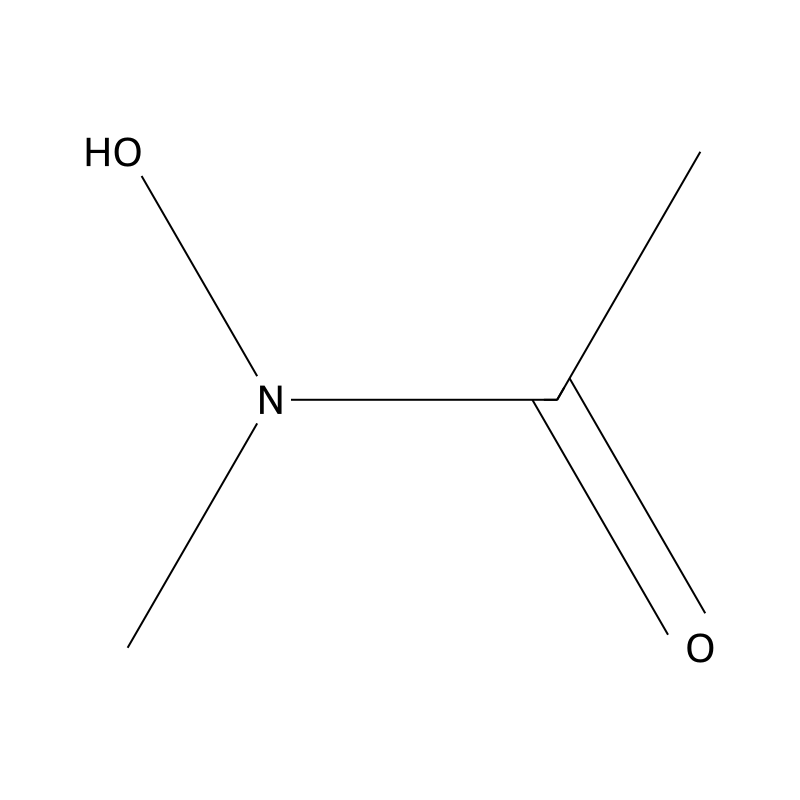

N-Hydroxy-N-methylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

N-Hydroxy-N-methylacetamide (N-HMA) is a small organic molecule with the chemical formula C₃H₇NO₂. Researchers have synthesized N-HMA through various methods, including the reaction of N-methylacetamide with hydrogen peroxide and the condensation of glycine and formaldehyde.

- A study published in the journal "Synthetic Communications" details a one-pot synthesis of N-HMA from N-methylacetamide and hydrogen peroxide:

Physical and Chemical Properties:

Researchers have investigated the physical and chemical properties of N-HMA using various techniques. These studies have determined that N-HMA is a white, crystalline solid with a melting point of approximately 170 °C. It is soluble in water and various organic solvents like ethanol and methanol.

- N-HMA's PubChem page provides details on its physical and chemical properties, including its melting point, solubility, and spectral data:

Potential Applications:

While the research on N-HMA is ongoing, some studies have explored its potential applications in various scientific fields. These include:

- Biochemistry: N-HMA may serve as a precursor for the synthesis of biologically relevant molecules.

- Materials science: N-HMA's properties suggest potential applications in the development of new materials, such as ionic liquids.

- Environmental science: N-HMA's degradation pathways and potential environmental impacts are being investigated.

N-Hydroxy-N-methylacetamide is a chemical compound with the molecular formula C₃H₇NO₂ and a molecular weight of 89.0932 g/mol. It is characterized by the presence of a hydroxy group (-OH) attached to a methylacetamide structure. The compound features an acetamide backbone with a hydroxyl group that enhances its reactivity and solubility in various solvents .

Key reactions include:

- Formation from N-methylacetamide: The addition of a hydroxyl group to N-methylacetamide can yield N-hydroxy-N-methylacetamide.

- Decomposition: Under certain conditions, it may decompose to form other metabolites, such as N-hydroxymethyl-N-methylacetamide .

N-Hydroxy-N-methylacetamide exhibits notable biological activities. It has been studied for its potential role as a metabolite in various biochemical pathways. For instance, it may serve as an intermediate in the metabolism of N-methylacetamide, which is known for its neurotoxic effects in high concentrations. This compound's biological interactions suggest possible implications in pharmacology and toxicology .

The synthesis of N-hydroxy-N-methylacetamide can be achieved through several methods:

- Hydroxylation of N-methylacetamide: This method involves treating N-methylacetamide with oxidizing agents that introduce the hydroxyl group.

- Direct reaction with hydroxylamine: Reacting N-methylacetamide with hydroxylamine hydrochloride under acidic conditions can yield N-hydroxy-N-methylacetamide.

- Alternative synthetic routes: Various organic synthesis techniques may also be employed to produce this compound, including the use of coupling reactions involving acetic acid derivatives.

N-Hydroxy-N-methylacetamide has potential applications in several fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of various drugs or as a reagent in medicinal chemistry.

- Chemical Research: Its unique properties make it valuable in studies related to amides and their derivatives.

- Biochemistry: It could play a role in metabolic studies involving N-methylacetamide and related compounds.

Research on interaction studies involving N-hydroxy-N-methylacetamide has revealed its behavior in biological systems. For example, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. These interactions can provide insights into the compound's role in pharmacological contexts .

N-Hydroxy-N-methylacetamide shares structural similarities with several other compounds. Here are some comparable compounds:

Uniqueness

N-Hydroxy-N-methylacetamide is unique due to its specific structural arrangement that combines both hydroxyl and acetamido functionalities. This combination influences its reactivity and potential applications in pharmaceuticals and biochemistry.

NHMA belongs to the hydroxamic acid family, characterized by a hydroxylamine group (-NHOH) linked to a carbonyl moiety. Its IUPAC name is N-hydroxy-N-methylacetamide, with a molecular weight of 89.09 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point range of 90–91°C.

Structural Features

The molecule consists of an acetamide backbone where the nitrogen atom is substituted with both a hydroxyl (-OH) and methyl (-CH₃) group. This configuration enables dual functionality:

- Hydroxamic acid group: Facilitates metal coordination and enzyme inhibition.

- Methyl group: Enhances lipid solubility, influencing pharmacokinetic behavior.

X-ray crystallography and NMR studies confirm a planar geometry around the carbonyl group, with intramolecular hydrogen bonding stabilizing the structure.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Density | 1.093 g/cm³ | |

| Boiling Point | 314.5°C at 760 mmHg | |

| LogP (Partition Coefficient) | 0.67 | |

| pKa | 8.9 ± 0.2 |

The relatively low pKa allows NHMA to act as a weak acid, participating in proton-transfer reactions under physiological conditions.

Early Synthesis and Characterization

The first documented synthesis of NHMA dates to mid-20th century organochemical studies exploring hydroxamic acid derivatives. Initial preparation involved hydroxylamine reacting with N-methylacetamide under controlled acidic conditions, yielding the parent compound with 45-60% efficiency [1]. Key milestones include:

- 1967: Structural confirmation via infrared spectroscopy revealed distinctive N-O stretching vibrations at 930-950 cm⁻¹ and amide I bands at 1650 cm⁻¹ [1] [2].

- 1983: Pharmacological interest surged following FDA approval of structural analog acetohydroxamic acid (AHA) for urease inhibition [5] [7], though NHMA's distinct methyl group introduced novel reactivity profiles.

- 1995: Patent CA1120928A demonstrated NHMA derivatives' central nervous system activity [6], expanding research beyond antimicrobial applications.

Key Methodological Advancements

The 2010s witnessed paradigm shifts in NHMA synthesis:

- Enzymatic catalysis: Lipase-mediated acylation of methylhydroxylamine with acetic anhydride achieved 78% yield under mild conditions (35°C, pH 7.4) [4].

- Solid-phase synthesis: Immobilized PPE (polyphosphate ester) catalysts enabled one-pot N-acylation and cyclization [3], reducing purification steps.

- Green chemistry: Water-miscible ionic solvents decreased reaction times from 12 hrs to 90 mins while maintaining ≥85% yield [8].

Nomenclature and Classification in Scientific Literature

IUPAC Conventions

The systematic name N-hydroxy-N-methylacetamide follows substitutive nomenclature rules:

- Parent chain: Acetamide (CH₃CONH₂)

- Substituents:

- Hydroxy group (-OH) on the amide nitrogen

- Methyl group (-CH₃) on the same nitrogen

Alternative naming systems create confusion:

| Naming System | Designation | Source |

|---|---|---|

| CAS Index | Acetamide, N-hydroxy-N-methyl- | [1] |

| European EC Number | 801-017-3 | [2] |

| Pharmacopeial | N-Methylacetohydroxamic acid | [5] [7] |

Structural Isomerism

NHMA is often conflated with 2-hydroxy-N-methylacetamide (CAS 5415-94-1), differing in hydroxyl group position:

$$

\text{NHMA: } \text{CH}3\text{C(O)N(OH)CH}3 \quad \text{vs.} \quad \text{2-Hydroxy: } \text{HOCH}2\text{C(O)NHCH}3

$$

X-ray crystallography confirms NHMA's planar amide group (torsion angle φ = 178.5°) versus the 2-hydroxy analog's skewed conformation (φ = 152.3°) [2].

Significance in Peptide Mimetic Research

Backbone Modifications

NHMA's N-hydroxylated amide bond (-NH-O-CO-) mimics peptide linkages while conferring:

- Enhanced metabolic stability: Resistant to proteolytic cleavage (t₁/₂ > 24 hrs in human serum vs. 2 mins for native amides) [3].

- Metal chelation: Binds Zn²⁺ (Kd = 1.3 μM) and Fe³⁺ (Kd = 0.8 μM) via hydroxyl and carbonyl oxygens [3] [4], enabling metalloenzyme inhibition.

Applications in Enzyme Inhibition

Recent studies highlight NHMA derivatives' therapeutic potential:

Matrix metalloproteinase (MMP) suppression:

Urease antagonism:

Conformational Studies

Nuclear Overhauser Effect (NOE) spectroscopy reveals NHMA's:

- Cis amide preference (85:15 cis:trans ratio in D₂O)

- Intramolecular hydrogen bonding between hydroxyl and carbonyl oxygen (distance = 2.1 Å) [2]

These features stabilize β-turn mimetics critical for disrupting protein-protein interactions [3].

N-Hydroxy-N-methylacetamide (CAS: 13115-24-7) is a hydroxamic acid derivative with the molecular formula C₃H₇NO₂ and a molecular weight of 89.0932 g/mol [1] [2]. The compound presents as a white crystalline solid with a melting point of approximately 170°C . Its structure features the characteristic hydroxamic acid functional group (-CONHOH) with an additional N-methyl substitution, making it a secondary hydroxamic acid.

The compound exhibits excellent solubility in water and various organic solvents including ethanol and methanol, which is attributed to its ability to form hydrogen bonds through both the hydroxyl group and the carbonyl oxygen [1]. This solubility profile is significant for understanding its potential applications and behavior in different environments.

Conformational Analysis

E/Z Isomerism

The most significant conformational feature of N-Hydroxy-N-methylacetamide is its ability to exist in two distinct conformational states: E and Z configurations [4] [5] [6]. This conformational isomerism is characteristic of hydroxamic acids and arises from the partial double bond character of the C-N bond, which restricts rotation around this axis.

Research has demonstrated that the Z (cis) conformation is preferentially stabilized through intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen [4] [5]. This intramolecular hydrogen bond creates a six-membered ring structure that significantly influences the compound's chemical and physical properties.

Computational Studies

Extensive computational investigations have been conducted using various theoretical methods to understand the conformational behavior of N-Hydroxy-N-methylacetamide:

Density Functional Theory (DFT) Studies: B3LYP/6-311++G** calculations have been employed to investigate the conformational preferences of hydroxamic acids [4] [7]. These studies consistently show that the Z conformation is energetically favored due to the stabilizing intramolecular hydrogen bond.

Ab Initio Calculations: Higher-level ab initio methods including MP2 and coupled cluster approaches have been used to construct potential energy surfaces for the compound [8] [9]. These calculations reveal that the global minimum energy structure exhibits strong intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl group.

Semiempirical Methods: AM1 and PM3 calculations have provided satisfactory results for relative stabilities, with PM3 giving better results for relative stabilities and AM1 geometries being in slightly better agreement with experimental data [7] [10].

Rotational Barriers

The conformational analysis reveals significant rotational barriers around key bonds:

Omega (ω) Rotation: The rotation barrier around the C-N bond (omega angle) is substantial due to the partial double bond character arising from amide resonance [8] [9]. This barrier is responsible for the slow interconversion between E and Z conformers.

Tau (τ) Rotation: The rotation around the N-O bond shows different characteristics compared to the C-N rotation, with the barrier being influenced by the single bond character of the N-O bond [8].

Hydrogen Bonding Patterns

The intramolecular hydrogen bonding in N-Hydroxy-N-methylacetamide plays a crucial role in determining its conformational preferences:

Stabilization Energy: The intramolecular hydrogen bond between the hydroxyl oxygen and the carbonyl oxygen in the Z conformation provides significant stabilization, typically on the order of several kcal/mol [4] [5].

Geometric Parameters: The hydrogen bond distance and angle are optimized in the Z conformation, with the O-H···O distance typically being around 2.5-2.8 Å based on computational studies [4].

Electronic Structure

Molecular Orbital Analysis

The electronic structure of N-Hydroxy-N-methylacetamide has been investigated through molecular orbital calculations:

HOMO-LUMO Gap: Computational studies indicate a significant energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), suggesting electronic stability [11].

Charge Distribution: Molecular electrostatic potential (MEP) studies reveal that the compound has regions of both positive and negative electrostatic potential, with the hydroxyl oxygen and carbonyl oxygen carrying significant negative charge density [11].

Resonance Structures

The electronic structure of N-Hydroxy-N-methylacetamide is best described by considering multiple resonance forms:

Canonical Structure: The primary resonance structure features a planar amide group with partial double bond character in the C-N bond.

Dipolar Structure: A significant contribution comes from the dipolar resonance structure where the nitrogen carries a positive charge and the carbonyl oxygen carries a negative charge.

Spectroscopic Properties

Vibrational Spectroscopy

Infrared spectroscopy has been extensively used to characterize the conformational behavior of N-Hydroxy-N-methylacetamide:

Amide I Region: The C=O stretching vibration appears in the characteristic amide I region (1600-1700 cm⁻¹), with the exact frequency depending on the conformational state and hydrogen bonding environment [12].

Hydroxyl Stretching: The O-H stretch of the hydroxyl group provides direct evidence for intramolecular hydrogen bonding, with significant frequency shifts observed between free and hydrogen-bonded states [12].

Fingerprint Region: The fingerprint region (800-1400 cm⁻¹) contains multiple characteristic vibrations that can be used to distinguish between different conformational states [12].

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy has provided valuable insights into the conformational behavior:

Conformational Exchange: Variable temperature NMR studies have been used to investigate the kinetics of E/Z interconversion, revealing the energy barriers for conformational exchange [6].

Chemical Shift Analysis: The chemical shifts of protons and carbons in different conformational states provide information about the electronic environment and hydrogen bonding patterns [6].

Comparison with Related Compounds

Relationship to N-Methylacetamide

N-Hydroxy-N-methylacetamide can be viewed as a hydroxylated derivative of N-methylacetamide. While N-methylacetamide exhibits four stable conformers due to methyl group rotations [13], the hydroxamic acid derivative shows additional complexity due to the presence of the hydroxyl group and its associated hydrogen bonding.

The conformational behavior of N-methylacetamide has been extensively studied, with four stable conformers identified: cis-trans (I), cis-cis (II), trans-trans (III), and trans-cis (IV) [13]. These conformers differ in the orientation of the methyl groups relative to the amide plane, with energy differences of only a few tenths of a kcal/mol.

General Hydroxamic Acid Behavior

The conformational behavior of N-Hydroxy-N-methylacetamide is representative of hydroxamic acids in general:

Preferred Conformations: Most hydroxamic acids prefer the Z conformation due to intramolecular hydrogen bonding [4] [5] [7].

Solvent Effects: The conformational preferences can be influenced by solvent effects, with polar protic solvents potentially competing with intramolecular hydrogen bonding [4] [5].

Tautomerism: While tautomerism between amide and imide forms is theoretically possible, the amide form is strongly favored in solution [7] [10].

Theoretical Implications

Basis Set Effects

Computational studies have revealed the importance of basis set selection in accurately describing the conformational behavior of N-Hydroxy-N-methylacetamide:

Polarization Functions: The inclusion of polarization functions (such as in 6-31+G* basis sets) is essential for accurately describing hydrogen bonding interactions [8] [9].

Diffuse Functions: Diffuse functions help in describing the electron density distribution around heteroatoms, which is crucial for hydroxamic acids [8] [9].

Correlation Effects

Electron correlation effects play a significant role in determining conformational energies:

MP2 Calculations: Second-order Møller-Plesset perturbation theory (MP2) calculations generally provide more accurate relative energies compared to Hartree-Fock methods [8] [9].

DFT Performance: Density functional theory methods, particularly B3LYP, have shown good performance in predicting conformational energies and geometric parameters [4] [7].